molecular formula C15H16N6O2 B2452447 4-[4-(1,3-benzodioxol-5-ylmethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine CAS No. 955976-59-7

4-[4-(1,3-benzodioxol-5-ylmethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine

Cat. No. B2452447
CAS RN: 955976-59-7
M. Wt: 312.333
InChI Key: CGFNVHPAVWOKMC-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a 1,3-benzodioxole, a 1,2,4-triazole, and a pyrazole. The 1,3-benzodioxole group is a type of methylenedioxybenzene, which is often found in pharmaceuticals and natural products . The 1,2,4-triazole and pyrazole are both nitrogen-containing heterocycles, which are also common in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzodioxole, 1,2,4-triazole, and pyrazole rings. These rings would likely contribute to the overall shape and electronic properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzodioxole, 1,2,4-triazole, and pyrazole rings could affect properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Characterization

  • Various derivatives of triazole and pyrazole, including 4-[4-(1,3-benzodioxol-5-ylmethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine, are synthesized and characterized through methods such as IR, NMR, and mass spectrometry. These methods provide essential data regarding the structure and purity of the compounds (Panchal & Patel, 2011).

Biological Activity

  • Compounds containing the 1,2,4-triazole and pyrazole moieties exhibit various biological activities. For instance, certain derivatives demonstrate significant antimicrobial properties, highlighting their potential use in developing new antimicrobial agents (Uma et al., 2017); (Al‐Azmi & Mahmoud, 2020).

Synthesis Techniques

  • Efficient synthesis techniques, such as multicomponent approaches and one-pot reactions, have been developed for derivatives of 1,2,4-triazole and pyrazole. These methods enhance the efficiency of producing these compounds, which is crucial for their practical application in research and drug development (Jilloju et al., 2021).

Antioxidant and Analgesic Activities

  • Some derivatives of 1,2,4-triazole and pyrazole, similar in structure to the specified compound, have been found to possess antioxidant and analgesic activities. This suggests their potential therapeutic applications in managing oxidative stress and pain (Karrouchi et al., 2016).

Chemical Properties and Reactions

  • The reactivity and chemical properties of triazole and pyrazole derivatives have been extensively studied. These investigations include understanding their behavior in various chemical reactions and the development of novel synthesis routes, which are crucial for exploring their applications in different scientific fields (Sujatha et al., 2018).

Molecular Docking Studies

  • Molecular docking studies are conducted on certain triazole and pyrazole derivatives to understand their interaction with biological targets. This is important in drug design, allowing researchers to predict how these compounds might interact with proteins or enzymes in the body (Nayak & Poojary, 2019).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Without more information, it’s difficult to predict the specific mechanism of action .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

4-[4-(1,3-benzodioxol-5-ylmethyl)-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2/c1-9-18-19-15(11-6-17-20(2)14(11)16)21(9)7-10-3-4-12-13(5-10)23-8-22-12/h3-6H,7-8,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFNVHPAVWOKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CC2=CC3=C(C=C2)OCO3)C4=C(N(N=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327912
Record name 4-[4-(1,3-benzodioxol-5-ylmethyl)-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818840
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[4-(1,3-benzodioxol-5-ylmethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine

CAS RN

955976-59-7
Record name 4-[4-(1,3-benzodioxol-5-ylmethyl)-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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